2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile
Description
2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile is a nicotinonitrile derivative characterized by a pyridine backbone substituted with amino, butyl, 3,4-dimethoxyphenyl, and phenyl groups. The amino group at position 2 and the nitrile group at position 3 contribute to hydrogen-bonding capabilities, while the aromatic and alkyl substituents (phenyl, 3,4-dimethoxyphenyl, butyl) influence steric and electronic properties.
Properties
Molecular Formula |
C24H25N3O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H25N3O2/c1-4-5-11-18-22(17-12-13-20(28-2)21(14-17)29-3)19(15-25)24(26)27-23(18)16-9-7-6-8-10-16/h6-10,12-14H,4-5,11H2,1-3H3,(H2,26,27) |
InChI Key |
GMNVFISXNQRCNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Nicotinonitrile Core
The pyridine-3-carbonitrile scaffold is often synthesized via condensation reactions. A common approach involves:
-
Chalcone Intermediate Preparation : Reacting 3,4-dimethoxybenzaldehyde with acetophenone derivatives to form α,β-unsaturated ketones (chalcones).
-
Cyclization with Cyanoacetate : Condensing the chalcone with ethyl cyanoacetate and ammonium acetate under refluxing ethanol to yield 4,6-diaryl-3-cyano-2-pyridones.
-
Dehydration : Treating the pyridone with phosphoryl trichloride (POCl₃) to eliminate water, forming the nicotinonitrile core.
Example Reaction Pathway :
Key Variables :
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Ethanol or DMF |
| Catalyst | Ammonium acetate |
| Temperature | Reflux (80–110°C) |
| Yield | 60–85% |
Functionalization of the Nicotinonitrile Core
Alkylation at Position 5
The butyl group at position 5 is introduced via nucleophilic substitution. Methods include:
-
Halogenation : Brominating the 5-position using N-bromosuccinimide (NBS) in CCl₄.
-
Butylation : Reacting the brominated intermediate with butylamine or butyl halide in the presence of a base (e.g., K₂CO₃).
Example Protocol :
Efficiency Considerations :
Introduction of the 3,4-Dimethoxyphenyl Group
The 4-position is functionalized using Suzuki-Miyaura coupling or direct electrophilic substitution.
-
Cross-Coupling : Reacting a boronic acid derivative of 3,4-dimethoxyphenyl with a halogenated nicotinonitrile using Pd(PPh₃)₄ as a catalyst.
-
Friedel-Crafts Alkylation : Introducing the aryl group via Friedel-Crafts acylation, followed by reduction.
Suzuki Coupling Example :
Critical Parameters :
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% Pd |
| Base | Na₂CO₃ or K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
Amination at Position 2
The amino group is introduced via:
-
Azidolysis-Reduction : Converting a 2-chloro intermediate to a tetrazolo derivative, followed by selective reduction with NaBH₄.
-
Nucleophilic Substitution : Reacting a 2-bromo derivative with ammonia or amines.
Azidolysis-Reduction Protocol :
Yield and Selectivity :
| Step | Yield (%) | Selectivity (vs. Side Products) |
|---|---|---|
| Azidolysis | 95–100 | >99% (tetrazolo formation) |
| Reduction | 80–85 | 90–95% (amine retention) |
One-Pot Multicomponent Reactions
Recent advancements employ catalysts like Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ for solvent-free synthesis. These methods combine:
-
Cyanopyridine Formation : From 3-oxo-3-phenylpropanenitrile, acetophenone, and aldehydes.
-
Simultaneous Functionalization : Incorporating butyl and 3,4-dimethoxyphenyl groups in a single step.
General Procedure :
Performance Metrics :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Synthesis | High regioselectivity | Multi-step, long reaction times | 60–75 |
| Suzuki Coupling | Scalable, diverse aryl groups | Expensive catalysts, air-sensitive | 70–80 |
| Azidolysis-Reduction | Chemoselective amination | Hazardous reagents (NaN₃) | 80–85 |
| MOF-Catalyzed | Solvent-free, rapid | Catalyst regeneration required | 68–90 |
Optimization and Challenges
Regioselectivity Control
Position 4 is prone to competitive substitution. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile exhibit significant biological activities, including:
- Anticancer Properties : Several studies have shown that nicotinonitrile derivatives possess antitumor activity. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as anticancer agents .
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, particularly avian influenza .
- Cardiotonic Effects : Certain nicotinonitriles are recognized for their cardiotonic properties, which may offer protective benefits against heart failure .
Pharmacological Applications
The pharmacological applications of this compound can be categorized into several key areas:
- Cancer Treatment
- Neurological Disorders
- Cardiovascular Health
Synthesis and Experimental Data
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH. The following table summarizes the synthesis steps and yields observed in various studies:
Mechanism of Action
The mechanism of action of 2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Position 2 Modifications
- Target Compound: 2-Amino group.
- Analog: 6-Amino-2-hydroxy-5-(o-tolylsulfonyl)nicotinonitrile () replaces the amino group with a hydroxy group and introduces a sulfonyl substituent.
Position 4 and 5 Substitutions
- Target Compound : 4-(3,4-Dimethoxyphenyl) and 5-butyl groups.
- Analog: Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate () features a 4-chlorobenzylamino group at position 6 and an ethoxycarbonyl group at position 3. The dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the chlorobenzyl group, while the butyl chain increases lipophilicity (logP) relative to shorter alkyl chains .
Position 6 Variations
- Target Compound : 6-Phenyl group.
- Analog: 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile () replaces the phenyl group with an azo-linked cyanophenyl moiety. The azo group introduces redox activity and conjugation, which could stabilize charge-transfer complexes, unlike the inert phenyl group in the target compound .
Methoxy Groups
The 3,4-dimethoxyphenyl substituent in the target compound shares structural similarities with triazole derivatives reported in , where dimethoxyphenyl groups are linked to 1,2,4-triazole cores. Methoxy groups are electron-donating, which may stabilize radical intermediates or enhance binding to aromatic receptors (e.g., kinase inhibitors) .
Butyl Chain vs. Other Alkyl Groups
The 5-butyl chain distinguishes the target compound from analogs like 4-methylnicotinonitrile (). Longer alkyl chains (e.g., butyl vs. This trade-off is critical in drug design .
Biological Activity
2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile (CAS: 331980-19-9) is a complex organic compound belonging to the nicotinonitrile family. Its unique structure, characterized by a pyridine ring and various substituents, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O2, with a molecular weight of approximately 324.42 g/mol. The compound features:
- Amino group : Contributes to its nucleophilic character.
- Butyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Dimethoxyphenyl groups : May provide additional electronic effects influencing biological interactions.
Structural Comparison
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile | Hydroxy group instead of butyl | Enhanced solubility and potential antioxidant properties |
| 1,2-Dihydro-2-oxo-5-(substituted phenyl)-nicotinonitriles | Various substitutions on phenyl rings | Known for cardiotonically active properties |
| Nicotinonitriles with different alkyl chains | Varying chain lengths | Altered pharmacokinetics and biological activity |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
Antioxidant Activity
Several studies have shown that nicotinonitriles possess antioxidant properties due to their ability to scavenge free radicals. The presence of the dimethoxy groups enhances these effects by stabilizing radical intermediates.
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial in treating neurodegenerative diseases such as Alzheimer's. Research has indicated that modifications in the nicotinonitrile structure can enhance inhibitory potency against these enzymes. For instance, compounds with similar structures have shown dual inhibition capabilities, which may be beneficial in managing cholinergic deficits associated with Alzheimer's disease .
Neuroprotective Effects
The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective effects. Studies on related compounds indicate that they may reduce neuroinflammation and oxidative stress in neuronal cells .
Case Studies
- Neuroprotection in Alzheimer's Disease : A study demonstrated that derivatives of nicotinonitriles could effectively inhibit AChE and BChE, leading to improved cognitive function in animal models of Alzheimer's disease .
- Antioxidant Efficacy : Another investigation highlighted the antioxidant capacity of related compounds in preventing oxidative damage in cellular models exposed to neurotoxic agents .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Cholinesterases : By preventing the breakdown of acetylcholine, these compounds enhance cholinergic transmission.
- Radical Scavenging : The structural features allow for effective interaction with reactive oxygen species (ROS), mitigating oxidative stress.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Amino-5-butyl-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multicomponent reactions involving nitrile precursors and catalytic systems. For example:
- Catalytic Systems : Acetic acid is effective as both solvent and catalyst for nicotinonitrile derivatives, enabling cyclization and functionalization under reflux conditions (e.g., 80–100°C for 6–12 hours) .
- Substrate Selection : Use 2-amino nicotinonitrile intermediates with appropriately substituted aryl groups (e.g., 3,4-dimethoxyphenyl) to ensure regioselectivity. Evidence from structurally analogous compounds shows that electron-rich aryl groups enhance reaction yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
